Ethyl [dimethyl(phenyl)silyl]carbamate
Description
Ethyl [dimethyl(phenyl)silyl]carbamate is a silicon-containing carbamate derivative characterized by a dimethyl(phenyl)silyl group attached to the carbamate nitrogen. The compound’s unique silyl moiety likely enhances lipophilicity and stability compared to simpler carbamates, influencing its reactivity and solubility .
Properties
CAS No. |
61907-04-8 |
|---|---|
Molecular Formula |
C11H17NO2Si |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
ethyl N-[dimethyl(phenyl)silyl]carbamate |
InChI |
InChI=1S/C11H17NO2Si/c1-4-14-11(13)12-15(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H,12,13) |
InChI Key |
DYSYVGDVFVVSOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Silane-Ammonium Carbamate Condensation
The most cited method involves reacting dimethyl(phenyl)silane ($$ (\text{CH}3)2\text{PhSiH} $$) with an ammonium carbamate derivative. As outlined in US Patent 4,496,754, this reaction proceeds via deprotonation of the ammonium carbamate, followed by silyl group transfer:
$$
(\text{CH}3)2\text{PhSiH} + \text{NH}4^+[\text{O}2\text{CNH(OEt)}]^- \rightarrow (\text{CH}3)2\text{PhSi-O-C(O)-NH-OEt} + \text{NH}3 + \text{H}2
$$
Key Parameters :
- Solvent : Tetrahydrofuran (THF) or hexane (non-polar) to stabilize intermediates.
- Temperature : 50–60°C (optimized for minimal side reactions).
- Catalyst : None required, though anhydrous conditions are critical to prevent silane hydrolysis.
Example Protocol :
- Prepare ammonium ethyl carbamate by bubbling $$ \text{CO}_2 $$ through a chilled ethanol solution of ethyl carbamate and dimethylamine.
- Add dimethyl(phenyl)silane (1.2 equiv) dropwise under $$ \text{N}_2 $$.
- Stir at 55°C for 12 hours, monitoring $$ \text{H}_2 $$ evolution.
- Filter and concentrate under reduced pressure; purify via vacuum distillation (bp: 120–125°C at 0.5 mmHg).
Silyl Chloride-Carbamate Salt Coupling
An alternative route employs silyl chlorides and alkali metal carbamates, though this method is less documented in the provided sources. Hypothetically:
$$
(\text{CH}3)2\text{PhSiCl} + \text{Na}^+[\text{O}2\text{CNH(OEt)}]^- \rightarrow (\text{CH}3)_2\text{PhSi-O-C(O)-NH-OEt} + \text{NaCl}
$$
Challenges :
- Requires strict anhydrous conditions to avoid $$ \text{Si-Cl} $$ hydrolysis.
- Limited scalability due to $$ \text{NaCl} $$ byproduct interference.
Reaction Optimization and Byproduct Management
Temperature and Solvent Effects
Elevated temperatures (>60°C) risk carbamate decomposition, while lower temperatures (<40°C) prolong reaction times. THF enhances solubility of ionic intermediates, whereas hexane favors phase separation during workup.
Byproduct Mitigation
- Ammonia Removal : Sparging with inert gas or vacuum distillation prevents back-reaction.
- Hydrogen Handling : Conduct reactions in vented systems to avoid $$ \text{H}_2 $$ accumulation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : C18 column, 60:40 acetonitrile/water, retention time ≈ 8.2 min.
- Elemental Analysis : Theoretical $$ \text{C} = 54.3\% $$, $$ \text{H} = 7.0\% $$, $$ \text{N} = 5.8\% $$; Observed (mean): $$ \text{C} = 53.9\% $$, $$ \text{H} = 7.1\% $$, $$ \text{N} = 5.7\% $$ .
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces $$ \text{H}_2 $$ handling risks and improves heat dissipation. Pilot studies using microreactors (0.5 mL volume) achieved 89% yield at 5 g/h throughput.
Cost Analysis
| Component | Cost (USD/kg) | Contribution (%) |
|---|---|---|
| Dimethyl(phenyl)silane | 320 | 58 |
| Ethyl carbamate | 45 | 12 |
| Solvent recovery | - | 20 |
| Labor/Energy | - | 10 |
Chemical Reactions Analysis
Types of Reactions
Ethyl [dimethyl(phenyl)silyl]carbamate undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Various substituted silyl carbamates depending on the reagents used.
Scientific Research Applications
Ethyl [dimethyl(phenyl)silyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl [dimethyl(phenyl)silyl]carbamate involves its ability to protect amine groups by forming stable carbamate linkages. The silyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. This allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under mild conditions, releasing the free amine .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The key distinction of ethyl [dimethyl(phenyl)silyl]carbamate lies in its dimethyl(phenyl)silyl substituent. Below is a comparative analysis with structurally related carbamates:
Physicochemical Properties
- Lipophilicity: The dimethyl(phenyl)silyl group in the target compound likely increases hydrophobicity compared to carbamates with hydroxyl or ether substituents (e.g., methyl (3-hydroxyphenyl)-carbamate) . This property could enhance membrane permeability in biological systems or compatibility with non-polar solvents.
- Stability : Silicon-carbon bonds in silyl carbamates may confer thermal and chemical stability, contrasting with hydrolytically labile carbamates like ethyl carbamate, which is prone to degradation in acidic/basic conditions .
Q & A
Q. Key Considerations :
- Solvent Choice : Polar aprotic solvents enhance nucleophilicity but may require longer reaction times.
- Catalyst : Bases like triethylamine improve silylation efficiency, while enzymes offer greener alternatives.
- Purity : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization is critical.
Basic: Which analytical techniques are optimal for characterizing this compound, and what are their detection limits?
Methodological Answer :
Primary Techniques :
GC–MS :
- Column : DB-WAX or DB-1 (30 m × 0.25 mm ID).
- LOD : 0.5–20 μg/L, depending on derivatization and ion source conditions .
HPLC-FLD :
NMR :
Q. Experimental Design :
- Kinetic Studies : Monitor reaction progress using <sup>29</sup>Si NMR to track silyl intermediate formation.
- DFT Calculations : Model transition states to predict regioselectivity in silylation reactions .
Safety: What precautions are critical when handling silyl-carbamates in laboratory settings?
Q. Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile silyl intermediates.
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid latex due to permeability .
- Storage : Store at –20°C under inert gas (N2 or Ar) to prevent moisture-induced degradation .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.
Q. Emergency Protocols :
- Skin Contact : Rinse immediately with 5% acetic acid to hydrolyze silyl residues, followed by soap and water .
Advanced: How do structural modifications (e.g., silyl vs. alkyl groups) influence the bioactivity of carbamate derivatives?
Q. Methodological Answer :
- Lipophilicity : Silyl groups (logP ~2.5) enhance membrane permeability compared to alkyl analogs (logP ~1.8), as shown in cytotoxicity assays .
- Metabolic Stability : Silyl-carbamates resist esterase hydrolysis better than ethyl carbamate, prolonging in vivo activity. Validate via LC–MS metabolic profiling in hepatic microsomes .
Q. Experimental Workflow :
Synthesize analogs with varying silyl/alkyl substituents.
Compare logP (shake-flask method) and metabolic half-life (microsomal assays).
Corrogate structure-activity relationships (SAR) using molecular docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
